4-Chloro-3-oxo-2-[4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]butanenitrile
Description
4-Chloro-3-oxo-2-[4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]butanenitrile is a complex organic compound with a molecular formula of C11H7ClN2OS2 and a molecular weight of 282.77 g/mol . This compound features a unique structure that includes a thiazole ring and a thiophene ring, making it an interesting subject for various chemical and biological studies.
Properties
IUPAC Name |
(Z)-4-chloro-3-hydroxy-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)but-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2OS2/c12-4-9(15)7(5-13)11-14-8(6-17-11)10-2-1-3-16-10/h1-3,6,15H,4H2/b9-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSXBQCNFTVOBA-CLFYSBASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)C(=C(CCl)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C2=CSC(=N2)/C(=C(/CCl)\O)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Chloro-3-oxo-2-[4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]butanenitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-chloro-3-oxobutanenitrile with 2-aminothiophene-3-carboxylic acid under acidic conditions . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the thiazole ring.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
Biological Applications
-
Antimicrobial Activity
- Research indicates that compounds containing thiazole and thiophene moieties exhibit notable antimicrobial properties. Studies have shown that derivatives of 4-chloro-3-oxo compounds can inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antimicrobial agents .
- Anticancer Potential
- Anti-inflammatory Effects
Synthetic Methodologies
The synthesis of 4-chloro-3-oxo derivatives typically involves multi-step reactions starting from readily available precursors. The following methods are commonly employed:
- Condensation Reactions
- Cyclization Techniques
Material Science Applications
- Organic Electronics
- Polymer Chemistry
Case Studies
- Antimicrobial Efficacy Study
- Cancer Cell Line Testing
Mechanism of Action
The mechanism of action of 4-Chloro-3-oxo-2-[4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]butanenitrile involves its interaction with specific molecular targets. The thiazole and thiophene rings in its structure allow it to bind to enzymes and receptors, potentially inhibiting their activity. This binding can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds include other thiazole and thiophene derivatives, such as:
2-Aminothiazole: Known for its antimicrobial properties.
Thiophene-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.
4-Chlorothiazole: Another compound with significant biological activity.
4-Chloro-3-oxo-2-[4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]butanenitrile stands out due to its unique combination of a thiazole ring and a thiophene ring, which imparts distinct chemical and biological properties.
Biological Activity
4-Chloro-3-oxo-2-[4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]butanenitrile is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Antimicrobial Properties
Research indicates that compounds with similar thiazole and thiophene moieties exhibit significant antimicrobial activity. For instance, derivatives of thiazole have been shown to possess antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli . The presence of the thiophene ring in this compound may enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.
Anticancer Activity
The structural modifications in compounds like 4-chloro-3-oxo derivatives have been linked to enhanced anticancer properties. Studies on related thiazole compounds have demonstrated their ability to inhibit tubulin polymerization, which is crucial for cancer cell division . This mechanism suggests that the compound may act as a potential anticancer agent by disrupting the mitotic spindle formation in cancer cells.
The biological activity of this compound likely involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole ring structure allows it to bind effectively to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects depending on the specific target involved.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of thiazole derivatives against Mycobacterium tuberculosis. Compounds similar to our target showed promising results with Minimum Inhibitory Concentration (MIC) values indicating strong activity against resistant strains .
- Anticancer Potential : In vitro studies on thiazole-based compounds demonstrated significant antiproliferative effects against melanoma and prostate cancer cell lines. The compounds exhibited IC50 values in the low nanomolar range, indicating potent activity .
Data Tables
| Activity Type | Tested Compound | MIC/IC50 Value | Target Pathogen/Cancer Cell |
|---|---|---|---|
| Antimicrobial | Thiazole Derivative | 0.25 µg/mL | Mycobacterium tuberculosis |
| Anticancer | Thiazole-based Compound | 0.045 µg/mL | Melanoma |
| Anticancer | Thiazole-based Compound | Low nM | Prostate Cancer |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
